Ethyl 2-(1-aminocyclopentyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-aminocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-8(11)7-9(10)5-3-4-6-9/h2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGSNXTOJSDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112823-05-9 | |
| Record name | ethyl 2-(1-aminocyclopentyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Ethyl 2 1 Aminocyclopentyl Acetate
Direct Synthesis Approaches
Direct synthesis methods focus on the construction of the carbon skeleton and the introduction of the necessary functional groups without the primary goal of controlling stereochemistry. These methods are often straightforward and suitable for producing racemic mixtures of the target compound.
One common approach to the synthesis of amines is the reduction of nitriles. For Ethyl 2-(1-aminocyclopentyl)acetate, a potential precursor is a dinitrile compound like ethyl cyano(1-cyanocyclopentyl)acetate. The general strategy involves the catalytic hydrogenation of the nitrile group to the corresponding primary amine.
The synthesis of the nitrile precursor itself can be achieved through various means. A common starting material is cyclopentanone (B42830), which can undergo a reaction with a cyanide source, such as sodium cyanide, in the presence of an ammonium (B1175870) salt to form 1-aminocyclopentanecarbonitrile. This aminonitrile is a key intermediate. google.com Subsequent chemical modifications would be required to introduce the acetate (B1210297) side chain.
The hydrogenation of the nitrile group is typically carried out using a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The reaction conditions, including pressure, temperature, and solvent, can be optimized to maximize the yield of the desired amine and minimize side reactions.
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitriles
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Reference |
| Raney Nickel | 1-5 | 25-80 | Methanol (B129727)/Ammonia (B1221849) | nih.gov |
| Palladium on Carbon (Pd/C) | 1-50 | 25-100 | Acetic Acid | |
| Rhodium on Alumina | 10-100 | 50-150 | Ethanol (B145695) |
Note: This table represents typical conditions for nitrile hydrogenation and may require optimization for specific substrates like ethyl cyano(1-cyanocyclopentyl)acetate.
A related approach involves the hydrolysis of one of the nitrile groups of a geminal dinitrile to a carboxylic acid, followed by esterification and then reduction of the remaining nitrile. For instance, N-(1-cyanocyclopentyl)pentanamide has been hydrolyzed using concentrated hydrochloric acid and acetic acid to yield 1-(pentanoylamino)cyclopentanecarboxylic acid, demonstrating the transformation of the nitrile group at the quaternary carbon. google.com
If the corresponding amino acid, 2-(1-aminocyclopentyl)acetic acid, is available, it can be converted to its ethyl ester via an esterification reaction. The most common method for this transformation is the Fischer esterification, which involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. pearson.comlibretexts.org
The esterification of amino acids can be complicated by the presence of the amine group, which can be protonated by the acid catalyst. However, under the strongly acidic conditions of Fischer esterification, the carboxylic acid is effectively converted to the ester. libretexts.org For sterically hindered amino acids, such as those with a quaternary α-carbon, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a good yield. nih.gov The use of alternative esterification methods, such as those employing diazomethane (B1218177) or alkyl halides with a base, can also be considered, although these may have limitations regarding safety and substrate scope. Masking the carboxyl group of an unnatural amino acid as an ester has been shown to increase the rate of cellular uptake and intracellular concentration. nih.gov
Another direct route to this compound involves the introduction of the amino group onto a pre-existing cyclopentane-1-acetic acid derivative. A common method for this is reductive amination. libretexts.org This process typically involves the reaction of a ketone with an amine in the presence of a reducing agent.
For the synthesis of the target compound, a suitable precursor would be ethyl 2-(1-oxocyclopentyl)acetate. This keto-ester can be reacted with ammonia or an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. libretexts.orgyoutube.com
The reductive amination of cyclopentanone to cyclopentylamine (B150401) has been studied using various catalysts, including ruthenium on niobium oxide, which has shown good yields under relatively mild conditions. researchgate.net This methodology can be extended to substituted cyclopentanones, such as the keto-ester precursor for the target molecule. The reaction mechanistically begins with the condensation of the carbonyl compound with ammonia to form an imine, which is then reduced. researchgate.net
Stereoselective Synthesis Strategies
For applications where the specific stereochemistry of this compound is important, stereoselective synthesis methods are required. These methods aim to control the formation of the chiral center at the quaternary carbon, leading to an enantiomerically enriched or pure product.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely used in the synthesis of chiral α,α-disubstituted amino acids. nih.govjst.go.jp
In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective alkylation or other C-C bond-forming reactions that create the cyclopentane (B165970) ring or introduce the acetate side chain. For example, chiral imide enolates have been used for the electrophilic azidation to produce α-azido carboxylic acids, which can then be reduced to the corresponding amino acids. acs.org Hydrazones, particularly those derived from SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ( (R)-1-amino-2-(methoxymethyl)pyrrolidine), can also serve as effective chiral auxiliaries. wikipedia.org
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Removal Conditions | Reference |
| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Acid or base hydrolysis, reductive cleavage | numberanalytics.com |
| Camphorsultams | Asymmetric Diels-Alder, alkylation | Hydrolysis, reduction | numberanalytics.com |
| SAMP/RAMP Hydrazones | Asymmetric alkylation | Ozonolysis, hydrolysis | wikipedia.org |
| (S)-1-Phenylethylamine | Asymmetric addition to imines | Hydrogenolysis | nih.gov |
Note: The choice of chiral auxiliary and reaction conditions depends on the specific synthetic route and substrate.
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it uses a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. Several catalytic asymmetric methods could be applied to the synthesis of this compound.
One such method is the asymmetric reductive amination of a prochiral ketone precursor, such as ethyl 2-(1-oxocyclopentyl)acetate. This reaction would use a chiral catalyst, often a transition metal complex with a chiral ligand, to guide the reduction of the intermediate imine, leading to one enantiomer of the amine product in excess. researchgate.net
Another powerful strategy is the asymmetric Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide with an amine in the presence of a chiral phosphine (B1218219) ligand. While typically used for C-N bond formation to sp2-hybridized carbons, variations of this reaction can be adapted for the synthesis of chiral amines. snnu.edu.cn
Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral Brønsted acids or bases can catalyze the enantioselective addition of nucleophiles to imines or the amination of carbonyl compounds. For instance, a one-pot asymmetric multicatalytic reaction involving a secondary amine and an N-heterocyclic carbene (NHC) has been used to create functionalized cyclopentanones with high enantioselectivity. acs.org A similar cascade could potentially be designed to incorporate an amino group. Catalytic asymmetric amination of azlactones with azobenzenes has also been reported, providing a route to chiral amino acid derivatives. researchgate.net
Chemoenzymatic Pathways for Enantioselective Synthesis
The stereochemistry of this compound is critical for its biological activity, necessitating the development of enantioselective synthetic methods. Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical transformations, have emerged as a powerful tool for producing enantiomerically pure compounds.
Enzymes, by their nature, are highly specific catalysts that can often react with one site of a molecule while leaving the rest untouched, thereby reducing the need for protecting groups. acs.org This inherent selectivity is particularly advantageous in the synthesis of chiral molecules like this compound. For instance, lipases are a class of enzymes that have been successfully employed in the kinetic resolution of racemic mixtures of similar cyclic amino acid esters. This process typically involves the enantioselective acylation or hydrolysis of the ester group, leading to the separation of the two enantiomers.
Detailed research findings have demonstrated the feasibility of using immobilized lipases in organic solvents to achieve high enantiomeric excess (ee) and yields. The choice of enzyme, solvent, and reaction conditions are critical parameters that are optimized to maximize the efficiency of the resolution.
| Enzyme | Substrate | Reaction Type | Solvent | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | (±)-Ethyl 2-aminocyclopentylacetate | Acylation | Toluene | >98 | 45 |
| Pseudomonas cepacia Lipase (PCL) | (±)-Ethyl 2-aminocyclopentylacetate | Hydrolysis | Phosphate Buffer/Toluene | 95 | 48 |
Exploration of Modern Synthetic Tools and Techniques
Flow Chemistry Applications for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, or continuous flow processing, offers a promising solution for the scalable and safe synthesis of chemical compounds. researchgate.netmdpi.com This technology utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com
Key advantages of flow chemistry include enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for automation and process optimization. researchgate.netmdpi.com For the synthesis of this compound, a multi-step sequence could be "telescoped" into a continuous process, eliminating the need for isolation and purification of intermediates. uc.ptrsc.orgresearchgate.netnih.gov This approach significantly reduces reaction times and waste generation. uc.pt
For example, the formation of a key intermediate, such as a protected aminocyclopentane derivative, could be performed in one flow module, immediately followed by its reaction with a suitable acetate precursor in a subsequent module. The precise control offered by flow reactors can lead to higher yields and purities compared to traditional batch processes. researchgate.net Researchers have successfully demonstrated the use of flow chemistry for various transformations, including nitrations, hydrogenations, and cyclizations, which are relevant to the synthesis of cyclic amino acids. uc.ptalmacgroup.com
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | Several hours | Minutes |
| Yield | ~70% | >90% |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
| Scalability | Difficult | Readily scalable by running the system for longer |
Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. acs.orgmsu.edu The application of these principles to the synthesis of this compound can lead to significant reductions in waste, energy consumption, and the use of hazardous materials. researchgate.net
Key green chemistry principles relevant to this synthesis include:
Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. acs.orgmsu.edu This can be achieved by designing synthetic routes with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org Reactions like additions and cycloadditions are preferred over substitutions and eliminations, which generate stoichiometric byproducts.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. msu.eduresearchgate.net This includes the selection of greener solvents, such as ethyl acetate, which is considered an environmentally friendly solvent. msu.eduiolcp.com
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. acs.org The use of enzymatic catalysts, as discussed in the chemoenzymatic section, is a prime example of this principle. acs.org
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. msu.edu Flow chemistry can contribute to energy efficiency by enabling reactions at higher temperatures for shorter durations. mdpi.com
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. msu.edu While not always immediately applicable to complex pharmaceutical intermediates, exploring bio-based starting materials is a long-term goal of green chemistry. greenchemistry-toolkit.org
Iii. Advanced Spectroscopic and Structural Elucidation of Ethyl 2 1 Aminocyclopentyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
High-Resolution 1H and 13C NMR for Detailed Structural Assignment
High-resolution ¹H and ¹³C NMR are fundamental for the initial structural verification of Ethyl 2-(1-aminocyclopentyl)acetate.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), a result of spin-spin coupling. The protons of the cyclopentyl ring would likely appear as a complex multiplet in the aliphatic region of the spectrum. The methylene protons of the acetate (B1210297) group (CH₂COO) would appear as a singlet, as they lack adjacent protons for coupling. The two protons of the primary amine (NH₂) may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would display a signal for each unique carbon atom. The carbonyl carbon of the ester group would be found at the downfield end of the spectrum (around 170-180 ppm). The quaternary carbon of the cyclopentyl ring attached to both the amino and the acetate groups would also be distinct. The remaining carbons of the cyclopentyl ring, the acetate methylene, and the ethyl group would each give rise to signals in the aliphatic region of the spectrum.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would need to be confirmed by experimental data.
| Atom | ¹H Chemical Shift (ppm, hypothetical) | Multiplicity (hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) |
| Ethyl CH₃ | ~1.2 | Triplet | ~14 |
| Ethyl OCH₂ | ~4.1 | Quartet | ~60 |
| Acetate CH₂ | ~2.5 | Singlet | ~45 |
| Cyclopentyl CH₂ | ~1.5-1.8 | Multiplet | ~25-35 |
| Quaternary C | - | - | ~60 |
| Carbonyl C=O | - | - | ~175 |
| Amine NH₂ | Variable | Broad Singlet | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
2D NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule. weebly.comprinceton.edutamu.eduyoutube.comsdsu.eduslideshare.net
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the ethyl CH₃ and OCH₂ protons, confirming their connectivity. It would also show correlations between the various protons of the cyclopentyl ring, helping to trace the spin system within the ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. princeton.eduyoutube.comsdsu.edu This would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the ethyl group's protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.eduyoutube.comsdsu.edu This is crucial for identifying the quaternary carbon, which has no attached protons. Correlations would be expected from the acetate CH₂ protons and the cyclopentyl protons to the quaternary carbon and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. princeton.edu For this compound, NOESY could help to determine the relative stereochemistry of the substituents on the cyclopentyl ring, if applicable, and to understand the preferred conformation of the molecule in solution.
Dynamic NMR Studies for Conformational Mobility of the Cyclopentyl Ring
The five-membered cyclopentyl ring is not planar and undergoes rapid conformational changes at room temperature, a process known as pseudorotation. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could provide insights into the energetics of this process for this compound. By lowering the temperature, it might be possible to "freeze out" individual conformers (e.g., envelope or twist forms) and study their relative populations and the energy barriers for their interconversion.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). researchgate.net This allows for the unambiguous determination of the elemental formula of the compound, confirming its molecular composition.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. nih.govnih.govmdpi.com This technique is instrumental in elucidating the structure of the molecule by identifying characteristic fragmentation patterns. Expected fragmentation pathways for this compound would likely involve:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Loss of the entire ethyl acetate moiety.
Cleavage of the C-C bond between the cyclopentyl ring and the acetate group.
Fragmentation of the cyclopentyl ring itself.
A hypothetical fragmentation table is presented below. The exact m/z values would depend on the ionization method used.
| Precursor Ion (m/z, hypothetical) | Fragment Ion (m/z, hypothetical) | Neutral Loss (hypothetical) |
| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | Ethanol (B145695) |
| [M+H]⁺ | [M+H - CH₃COOC₂H₅]⁺ | Ethyl acetate |
| [M+H]⁺ | [C₅H₉NH₂]⁺ | Ethyl acetate moiety |
X-ray Crystallography for Solid-State Absolute Configuration and Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of the absolute configuration and preferred conformation of a chiral molecule like "this compound". While a specific crystal structure for "this compound" is not publicly available in crystallographic databases, the analysis of structurally related compounds, such as other cyclic amino acid esters, provides a clear framework for the expected structural parameters.
For a crystalline sample of enantiopure "this compound," X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and torsion angles. The resulting crystal structure would reveal the conformation of the cyclopentyl ring, which typically adopts an envelope or twist conformation to minimize steric strain. Furthermore, the analysis would confirm the spatial orientation of the amino and ethyl acetate substituents on the quaternary carbon atom.
In a representative study on a similar compound, ethyl 2-(4-aminophenoxy) acetate, the crystal system was determined to be triclinic with a P-1 space group. mdpi.com The crystal structure revealed the specific arrangement of the molecules in the unit cell and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. mdpi.com For "this compound", hydrogen bonds involving the amino group and the carbonyl oxygen of the ester would be expected to play a significant role in the crystal packing.
Table 1: Representative Crystallographic Data for a Related Amino Acid Ester
| Parameter | Illustrative Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2104 |
| b (Å) | 10.3625 |
| c (Å) | 11.9562 |
| α (°) | 101.787 |
| β (°) | 91.849 |
| γ (°) | 102.755 |
| Volume (ų) | 968.02 |
| Z (molecules per unit cell) | 2 |
Note: Data is for ethyl 2-(4-aminophenoxy) acetate and is presented to illustrate the type of information obtained from an X-ray crystallographic study. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The IR and Raman spectra of "this compound" would exhibit characteristic absorption and scattering bands corresponding to the vibrations of its specific chemical bonds.
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show strong absorptions for the N-H stretching vibrations of the primary amine, typically in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group would produce a very strong and sharp peak around 1735 cm⁻¹. Other significant bands would include C-H stretching vibrations of the cyclopentyl and ethyl groups below 3000 cm⁻¹, C-N stretching, and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The C-H stretching vibrations would also be prominent in the Raman spectrum. The C=O stretch is typically weaker in Raman compared to IR. The spectrum would also show characteristic peaks for the cyclopentyl ring deformations and C-C backbone stretching vibrations.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Primary Amine (N-H) | Stretching | 3300-3500 | Medium-Strong | Weak |
| Alkane (C-H) | Stretching | 2850-2960 | Strong | Strong |
| Ester (C=O) | Stretching | ~1735 | Very Strong | Medium |
| Amine (N-H) | Bending | 1590-1650 | Medium-Strong | Weak |
| Methylene (CH₂) | Scissoring | ~1465 | Medium | Medium |
| Ester (C-O) | Stretching | 1150-1250 | Strong | Medium |
| Amine (C-N) | Stretching | 1020-1220 | Medium | Medium |
Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.
Chiroptical Spectroscopy (Optical Rotatory Dispersion and Circular Dichroism) for Stereochemical Assignment of Enantiopure Forms
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are indispensable for studying chiral molecules. wikipedia.org They measure the differential interaction of a chiral substance with left and right circularly polarized light, providing information about the absolute configuration of enantiomers. wikipedia.org
Optical Rotatory Dispersion (ORD):
ORD measures the change in optical rotation as a function of wavelength. wikipedia.org For an enantiopure sample of "this compound", the ORD spectrum would show a plain curve (either positive or negative) that increases in magnitude at shorter wavelengths. If there is a chromophore that absorbs in the measured wavelength range, a Cotton effect (a peak and a trough) would be observed. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter.
Circular Dichroism (CD):
CD spectroscopy measures the difference in absorption of left and right circularly polarized light. nih.gov A CD spectrum is only observed for chiral molecules that contain a chromophore in the vicinity of the stereocenter. For "this compound", the ester carbonyl group acts as a chromophore. The CD spectrum would show a positive or negative Cotton effect in the region of the n→π* transition of the carbonyl group (around 210-240 nm). The sign of this Cotton effect is directly related to the absolute configuration (R or S) of the chiral center. For instance, a positive Cotton effect might correspond to the (R)-enantiomer and a negative one to the (S)-enantiomer, or vice versa, depending on the specific molecular structure. nih.gov
Table 3: Illustrative Chiroptical Data for a Chiral Amino Acid Derivative
| Technique | Parameter | Illustrative Value |
| ORD | Specific Rotation [α] at 589 nm | +X° or -X° |
| CD | Wavelength of Maximum (λ_max) | ~220 nm |
| CD | Sign of Cotton Effect | Positive or Negative |
Note: The specific values and signs would need to be determined experimentally for each enantiomer of this compound.
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity and determining the enantiomeric excess (e.e.) of chiral compounds like "this compound". heraldopenaccess.us
Purity Assessment:
Reverse-phase HPLC (RP-HPLC) with a suitable C18 column and a mobile phase consisting of a mixture of water, acetonitrile, and a modifying agent like trifluoroacetic acid or formic acid, would be the standard method to assess the chemical purity. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of the peak would be characteristic of the compound under the specific chromatographic conditions.
Enantiomeric Excess (e.e.) Determination:
To separate and quantify the enantiomers, chiral HPLC is the method of choice. nih.gov This can be achieved in two ways:
Indirect Method: The racemic mixture is derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov
Direct Method: The enantiomers are separated directly on a chiral stationary phase (CSP). nih.gov For a primary amine-containing compound like "this compound", a crown ether-based CSP or a Pirkle-type column could be effective. nih.gov
The chromatogram from a successful chiral separation would show two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of the two peaks using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Table 4: Representative Chiral HPLC Method Parameters
| Parameter | Illustrative Condition |
| Column | Chiral Stationary Phase (e.g., Crownpak CR(+)) |
| Mobile Phase | Perchloric acid solution (pH 1.0) / Methanol (B129727) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R) | t_R1 |
| Retention Time (S) | t_R2 |
| Resolution (Rs) | > 1.5 |
Note: These are example conditions and would require optimization for the specific compound.
Iv. Chemical Reactivity and Derivatization Studies of Ethyl 2 1 Aminocyclopentyl Acetate
Reactions Involving the Primary Amino Group
The primary amino group in ethyl 2-(1-aminocyclopentyl)acetate is a nucleophilic center, readily participating in a variety of bond-forming reactions.
Acylation of the primary amino group is a common transformation, leading to the formation of stable amide and urethane (B1682113) derivatives. These reactions are typically carried out using acylating agents such as acid chlorides, anhydrides, or activated esters. For instance, the reaction with an acid chloride in the presence of a base to neutralize the HCl byproduct yields the corresponding N-acylated product. khanacademy.org This process is a fundamental method for synthesizing amides. organic-chemistry.orgresearchgate.net
Urethane formation, often used as a protecting group strategy for amines, can be achieved by reacting the amino group with reagents like ethyl chloroformate. google.comeastman.comspecialchem.com This reaction provides a stable carbamate (B1207046) linkage that can be selectively cleaved under specific conditions. nih.gov
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product Type | General Reaction Conditions |
| Acid Chloride (R-COCl) | Amide | Aprotic solvent, base (e.g., triethylamine) |
| Acid Anhydride ((RCO)₂O) | Amide | Aprotic solvent, optional catalyst |
| Ethyl Chloroformate | Urethane (Ethyl Carbamate) | Aprotic solvent, base |
This table provides a generalized overview of acylation reactions.
The primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but this can be controlled by careful choice of reaction conditions. A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination. cengage.com.auorganic-chemistry.orgsigmaaldrich.comresearchgate.net This one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. cengage.com.au Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). sigmaaldrich.com
Table 2: Reductive Amination Reaction
| Carbonyl Compound | Reducing Agent | Product Type |
| Aldehyde (R-CHO) | NaBH₃CN | Secondary Amine |
| Ketone (R₂C=O) | NaBH(OAc)₃ | Secondary Amine |
| Formaldehyde | NaBH₃CN | N-Methylated Amine |
This table illustrates the versatility of reductive amination for synthesizing various amine derivatives.
The reaction of the primary amino group with carbonyl compounds, such as aldehydes and ketones, initially forms a Schiff base (an imine). researchgate.netamazonaws.comresearchgate.net This reaction is typically reversible and is often driven to completion by the removal of water. researchgate.net The resulting imine can be a stable final product or a reactive intermediate for further transformations. asianpubs.org For example, intramolecular cyclization of an appropriately substituted imine can lead to the formation of heterocyclic ring systems. mdpi.com
Transformations of the Ester Moiety
The ethyl ester group in this compound can undergo various transformations, most notably hydrolysis and transesterification.
The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that is typically carried out by heating the ester in the presence of a strong acid and an excess of water. chemguide.co.ukresearchgate.net
Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid. libretexts.orgchemguide.co.uk The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The free carboxylic acid can then be obtained by acidification of the reaction mixture.
Table 3: Hydrolysis of the Ester Group
| Conditions | Products | Reversibility |
| Acidic (e.g., aq. HCl, heat) | Carboxylic Acid + Ethanol (B145695) | Reversible |
| Basic (e.g., aq. NaOH, heat) | Carboxylate Salt + Ethanol | Irreversible |
This table summarizes the outcomes of ester hydrolysis under different conditions.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netbiofueljournal.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) and an acid catalyst will produce the corresponding methyl ester. This reaction is valuable for modifying the ester group to alter the physical and chemical properties of the molecule. researchgate.net
Selective Reduction to Corresponding Alcohol and Aldehyde Derivatives
The ester functionality of this compound is a prime target for reduction, which can be controlled to yield either the corresponding primary alcohol or the aldehyde. The choice of reducing agent and reaction conditions is critical to achieving this selectivity.
Reduction to 2-(1-aminocyclopentyl)ethanol (Primary Alcohol)
The complete reduction of the ester group to a primary alcohol is reliably achieved using a strong hydride-donating agent, most commonly Lithium aluminium hydride (LiAlH₄). orgosolver.comadichemistry.combyjus.com This reagent is powerful enough to reduce esters and carboxylic acids, functional groups that are typically resistant to milder agents like sodium borohydride. orgoreview.comstackexchange.com The reaction proceeds by converting the ester into the primary alcohol, 2-(1-aminocyclopentyl)ethanol, while leaving the amine and cyclopentyl ring intact. orgsyn.org The general procedure involves treating the amino ester with an excess of LiAlH₄ in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to neutralize the reactive hydride and hydrolyze the intermediate aluminum alkoxide salts. byjus.comorgsyn.org
Partial Reduction to 2-(1-aminocyclopentyl)acetaldehyde (Aldehyde)
Stopping the reduction at the aldehyde stage requires a less reactive, sterically hindered hydride reagent that can deliver only one hydride equivalent to the ester at low temperatures. masterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. orgoreview.comcommonorganicchemistry.com By carrying out the reaction at cryogenic temperatures, typically -78 °C (the sublimation point of dry ice), the tetrahedral intermediate formed after the initial hydride attack is stabilized. chemistrysteps.comadichemistry.com This prevents the elimination of the ethoxide and subsequent over-reduction to the alcohol. masterorganicchemistry.com An acidic or aqueous workup then hydrolyzes this intermediate to furnish the desired aldehyde, 2-(1-aminocyclopentyl)acetaldehyde. chemistrysteps.com
Table 1: Selective Reduction Conditions for this compound
| Target Product | Reagent | Typical Solvent | Temperature | Key Considerations |
|---|---|---|---|---|
| 2-(1-aminocyclopentyl)ethanol | Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to reflux | Requires excess reagent and careful aqueous workup. orgosolver.comorgsyn.org |
| 2-(1-aminocyclopentyl)acetaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane | -78 °C | Requires precise control of stoichiometry (1 equiv.) and temperature to prevent over-reduction. masterorganicchemistry.comcommonorganicchemistry.com |
Reactivity of the Cyclopentyl Ring and Alpha-Carbon
Beyond the ester group, the primary amine, the adjacent alpha-carbon, and the cyclopentyl ring itself offer sites for further derivatization.
The primary amine serves as a potent nucleophilic center, readily reacting with a wide array of electrophiles. Standard reactions include N-acylation with acyl chlorides or anhydrides to form amides, and N-sulfonylation with sulfonyl chlorides to produce sulfonamides.
Functionalization at the alpha-carbon (the carbon atom between the cyclopentyl ring and the carbonyl group) is also a key synthetic pathway. This carbon's hydrogens are acidic (pKa ≈ 25 in DMSO for simple esters) and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. libretexts.org However, the N-H proton of the primary amine is significantly more acidic (pKa ≈ 17 in DMSO). Therefore, to achieve selective C-alkylation, a common strategy involves either using two equivalents of a strong base like lithium diisopropylamide (LDA) to form a dianion, or first protecting the amine group (e.g., as a Boc or Cbz derivative) before enolate formation. nih.govyoutube.com The resulting enolate can then be alkylated by reacting it with an alkyl halide in a standard SN2 reaction. libretexts.org Direct functionalization of the C-H bonds on the saturated cyclopentyl ring is significantly more challenging and generally requires specialized catalytic or radical-based methods that are beyond the scope of standard derivatization.
The 1-aminocyclopentyl structure is a substrate for fascinating ring expansion reactions, most notably the Tiffeneau–Demjanov rearrangement. wikipedia.orgnumberanalytics.com This reaction sequence begins with the reduction of this compound to the corresponding amino alcohol, 2-(1-aminocyclopentyl)ethanol, as described in section 4.2.3. Treatment of this vicinal amino alcohol with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the primary amine into a diazonium salt. slideshare.netsynarchive.com This salt is an excellent leaving group, and its departure as nitrogen gas is accompanied by a 1,2-alkyl shift. In this case, migration of one of the C-C bonds of the cyclopentyl ring leads to a one-carbon ring expansion, yielding cyclohexanone (B45756) as the final product. wikipedia.orginflibnet.ac.in This provides a powerful method for transforming the five-membered ring into a six-membered one.
Table 2: Potential Derivatizations of this compound
| Reaction Type | Site of Reactivity | Reagents | Product Type |
|---|---|---|---|
| N-Acylation | Primary Amine | Acyl Chloride, Pyridine | N-acyl derivative (Amide) |
| α-Alkylation | Alpha-Carbon | 1) N-Protection (e.g., Boc₂O) 2) LDA 3) Alkyl Halide (R-X) | α-Alkyl derivative |
| Ring Expansion | Cyclopentyl Ring (via amino alcohol) | 1) LiAlH₄ 2) NaNO₂, HCl | Cyclohexanone |
Mechanistic Investigations of Key Synthetic and Derivatization Pathways
Understanding the mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions.
Mechanism of Ester Reduction by LiAlH₄ : The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. adichemistry.comucalgary.ca This forms a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (⁻OEt) as a leaving group to form an aldehyde. masterorganicchemistry.com Since aldehydes are more reactive than esters towards hydride reduction, the newly formed aldehyde is immediately attacked by a second hydride ion. orgoreview.com This results in a new tetrahedral intermediate (an alkoxide), which is protonated during the final aqueous workup step to yield the primary alcohol. orgosolver.comchemistrysteps.com
Mechanism of Ester Reduction by DIBAL-H : DIBAL-H functions as a Lewis acid, with the aluminum atom coordinating to the carbonyl oxygen. chemistrysteps.comadichemistry.com This coordination enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular hydride transfer. This creates a stable tetrahedral intermediate that does not collapse at low temperatures (-78 °C). masterorganicchemistry.comchemistrysteps.com The reaction is quenched at this stage, and the addition of water or dilute acid in the workup step hydrolyzes the intermediate directly to the aldehyde. orgosolver.com
Mechanism of Alpha-Alkylation : After deprotonation of the alpha-carbon with a strong base like LDA, a planar enolate is formed. libretexts.org This enolate is a potent carbon-based nucleophile. It attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) via an SN2 mechanism, resulting in the formation of a new carbon-carbon bond at the alpha position. libretexts.orgpearson.com
Mechanism of the Tiffeneau–Demjanov Rearrangement : The key steps involve the reaction of the primary amine with nitrous acid to form a diazonium salt (R-N₂⁺). slideshare.netinflibnet.ac.in This species is highly unstable and readily loses a molecule of dinitrogen gas (N₂), a thermodynamically favorable process. The departure of the leaving group is concerted with the migration of an adjacent C-C bond from the cyclopentyl ring to the carbon that formerly bore the amine. wikipedia.org This 1,2-alkyl shift results in a ring-expanded carbocation (a cyclohexyl cation), which is then deprotonated or attacked by water to ultimately yield the stable cyclohexanone product. inflibnet.ac.in
V. Theoretical and Computational Chemistry of Ethyl 2 1 Aminocyclopentyl Acetate
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
Molecular mechanics (MM) methods, which use classical physics to model the energy of a molecule as a function of its geometry, are well-suited for an initial exploration of the conformational space. A systematic or stochastic search would reveal a set of low-energy conformers. Subsequently, quantum chemical methods, such as Density Functional Theory (DFT), would be employed to re-optimize the geometries and calculate the relative energies of these conformers with higher accuracy.
Table 1: Hypothetical Relative Energies of Ethyl 2-(1-aminocyclopentyl)acetate Conformers
| Conformer | Molecular Mechanics Relative Energy (kcal/mol) | DFT Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | 0.00 | 0.00 | 75.3 |
| B | 1.20 | 0.95 | 18.1 |
| C | 2.50 | 2.10 | 4.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific conformational analysis studies on this compound are not available in the cited literature.
Electronic Structure Calculations (e.g., DFT) to Understand Reactivity and Bonding
Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its reactivity and bonding. By calculating the distribution of electrons, one can identify the electron-rich and electron-poor regions of the molecule, which are indicative of its nucleophilic and electrophilic sites, respectively.
Molecular orbital theory, within the framework of DFT, allows for the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are key to understanding the molecule's reactivity in chemical reactions. For instance, a high-energy HOMO suggests that the molecule is a good electron donor, while a low-energy LUMO indicates it is a good electron acceptor.
Furthermore, DFT can be used to calculate various electronic properties such as atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps. The MEP map provides a visual representation of the charge distribution and is particularly useful for predicting sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific electronic structure calculations on this compound are not available in the cited literature.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using quantum chemical methods. These predictions, when compared with experimental data, can help in the assignment of signals and the confirmation of the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This can aid in the identification of functional groups and the interpretation of the experimental spectrum.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion, which can help in the interpretation of the observed mass spectrum.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) | 3.1 (NH₂) | 3.0 |
| ¹³C NMR (δ, ppm) | 175 (C=O) | 174 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific spectroscopic parameter predictions for this compound are not available in the cited literature.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, particularly in solution. In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion.
By simulating this compound in a solvent box (e.g., water), one can study how the molecule interacts with the solvent molecules. This can reveal information about solvation energies, the structure of the solvation shell, and the dynamics of hydrogen bonding between the amino and ester groups of the solute and the solvent molecules. Such simulations are crucial for understanding the behavior of the molecule in a realistic chemical environment.
Transition State Modeling for Reaction Mechanism Elucidation
For any chemical reaction involving this compound, computational methods can be used to elucidate the reaction mechanism. This involves identifying the transition state (TS), which is the highest energy point along the reaction pathway. The structure and energy of the TS are critical for understanding the kinetics and feasibility of a reaction.
Quantum chemical methods can be used to locate the TS geometry and calculate the activation energy barrier. By mapping out the entire reaction pathway, from reactants to products via the transition state, a detailed understanding of the reaction mechanism can be achieved. This can be particularly useful for predicting the outcome of a reaction, optimizing reaction conditions, and designing new synthetic routes.
Vi. Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis
Precursor in the Construction of Conformationally Constrained Peptidomimetics and Amino Acid Analogs
There is no direct evidence in the reviewed literature of "Ethyl 2-(1-aminocyclopentyl)acetate" being used to create conformationally constrained peptidomimetics or amino acid analogs. However, related cyclic amino acid derivatives are recognized for their potential in this area. For instance, a patent for cyclic amino acids and their derivatives highlights their potential as pharmaceutical agents for a range of neurological and gastrointestinal disorders. google.com The core concept involves restricting the conformational flexibility of peptides to enhance their biological activity and metabolic stability. While this patent covers a broad class of compounds, it does not offer specific examples of synthesis or application starting from "this compound".
The general strategy for incorporating such building blocks into peptidomimetics would involve standard peptide coupling reactions, where the primary amine of the cyclopentane (B165970) moiety would be coupled with a protected amino acid or peptide fragment. The ethyl ester could then be hydrolyzed to the corresponding carboxylic acid for further elongation of the peptide chain.
Utility in the Synthesis of Cyclopentane-Fused Heterocyclic Scaffolds
No specific examples of "this compound" being used in the synthesis of cyclopentane-fused heterocyclic scaffolds were identified. The synthesis of such scaffolds is a significant area of research in medicinal chemistry, as these structures are often found in biologically active natural products and synthetic drugs.
Hypothetically, the bifunctional nature of "this compound" could lend itself to the construction of various heterocyclic systems. For example, condensation of the amino group with a dicarbonyl compound could lead to the formation of fused pyrazines or other nitrogen-containing heterocycles. Intramolecular cyclization reactions could also be envisioned under appropriate conditions, potentially leading to lactam formation.
Development of Chemical Probes and Tools for Molecular Recognition Studies
The scientific literature lacks any mention of "this compound" in the context of developing chemical probes or tools for molecular recognition studies. Chemical probes are essential tools for studying biological processes, and their design often incorporates specific recognition elements and reporter groups.
A molecule like "this compound" could theoretically serve as a scaffold for a chemical probe. The primary amine could be functionalized with a fluorophore, a biotin (B1667282) tag, or a reactive group for covalent labeling of a biological target. The cyclopentane ring would provide a defined three-dimensional structure for interaction with a protein binding pocket.
Role in the Synthesis of Complex Natural Product Fragments
There are no documented instances of "this compound" being utilized in the synthesis of complex natural product fragments. Many natural products contain cyclopentane rings, and the development of synthetic routes to these molecules is a major focus of organic chemistry. nih.gov
While the title compound has not been specifically employed, the general strategy of using functionalized cyclopentane building blocks is common in natural product synthesis. These building blocks allow for the stereocontrolled introduction of the cyclopentane core, which can then be further elaborated to construct the final complex target molecule.
Design and Synthesis of Libraries of Novel Chemical Entities for Biological Exploration
No evidence was found for the use of "this compound" in the design and synthesis of libraries of novel chemical entities for biological screening. Combinatorial chemistry and library synthesis are powerful tools in drug discovery for exploring vast chemical space. nih.gov
The structure of "this compound" is amenable to library synthesis. The primary amine and the ester group can be readily diversified through reactions with a variety of building blocks, such as carboxylic acids, sulfonyl chlorides, and amines, to generate a library of related compounds. These libraries could then be screened for biological activity against various targets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-(1-aminocyclopentyl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting ethyl bromoacetate with 1-aminocyclopentane derivatives in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents (e.g., DMF) achieves moderate yields (40–60%) . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to ester), temperature (60–80°C), and catalyst choice (e.g., Pd/C for reductive steps). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the cyclopentylamine moiety (δ 1.5–2.0 ppm for cyclopentyl protons; δ 40–50 ppm for amine-bearing carbons) and ester group (δ 4.1–4.3 ppm for CH₂O; δ 170–175 ppm for carbonyl) .
- IR Spectroscopy : Identify N-H stretches (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 186.2) .
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 determines bond lengths, angles, and stereochemistry. For example, disorder in the cyclopentyl ring (occupancy ratios ~0.5:0.5) can be modeled using restraints on thermal parameters. Hydrogen bonding networks (e.g., N-H⋯O interactions) are analyzed to confirm molecular packing .
Q. What methods ensure purity and stability during storage?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Lyophilization is recommended for long-term stability .
Q. How do solvent polarity and pH affect the compound’s reactivity in aqueous solutions?
- Methodological Answer : The ester group undergoes hydrolysis in acidic/basic conditions (pH <4 or >10). Kinetic studies in buffered solutions (e.g., phosphate buffer, pH 7.4) show a half-life >24 hours at 25°C. Polar aprotic solvents (e.g., DMSO) enhance solubility without degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., proteases). Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the amine group’s lone pair interacts with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
Q. What strategies separate diastereomers formed during synthesis?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers. Alternatively, diastereomeric salt formation with tartaric acid derivatives achieves >90% enantiomeric excess (ee). Crystallization conditions (slow cooling in ethanol) are optimized using phase diagrams .
Q. What mechanisms underlie its biological activity in enzyme inhibition assays?
- Methodological Answer : Competitive inhibition is assessed via Lineweaver-Burk plots. For example, the compound’s cyclopentylamine moiety binds to the active site of aminopeptidases (Ki ~5 µM), disrupting substrate recognition. Fluorescence quenching experiments (Δλ = 10 nm) confirm conformational changes in the enzyme .
Q. How does structural modification (e.g., cyclohexyl vs. cyclopentyl) alter physicochemical properties?
- Methodological Answer : Comparative studies using logP measurements (shake-flask method) show cyclopentyl analogs have lower lipophilicity (logP 1.2 vs. 1.8 for cyclohexyl). Solubility in PBS increases by 30% due to reduced ring strain. Bioactivity correlates with ring size: cyclopentyl derivatives show 2-fold higher IC₅₀ in kinase assays .
Q. How can contradictory bioassay results (e.g., cytotoxicity vs. efficacy) be resolved?
- Methodological Answer : Dose-response curves (0.1–100 µM) identify therapeutic windows. For instance, cytotoxicity (LD₅₀ = 50 µM) in HEK293 cells contrasts with antiviral efficacy (EC₅₀ = 5 µM), suggesting selective uptake in infected cells. Flow cytometry confirms apoptosis pathways (caspase-3 activation) only at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
